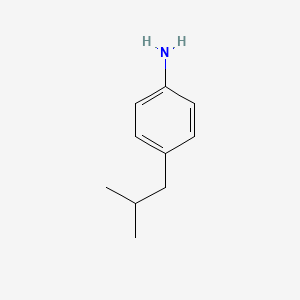

4-Isobutylaniline

Beschreibung

Contextual Significance of Aniline (B41778) Derivatives in Modern Organic Chemistry

Aniline and its derivatives are foundational pillars in the field of organic chemistry, serving as indispensable building blocks and versatile intermediates. nih.govpatsnap.com Historically significant for their role in the development of synthetic dyes, the scope of aniline compounds has expanded dramatically. mdpi.com Today, they are integral to the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers like polyurethanes. mdpi.comsci-hub.se The reactivity of the aniline scaffold, characterized by the amine group's influence on the aromatic ring, allows for a wide array of chemical transformations, including electrophilic substitution and C-H functionalization. nih.govpatsnap.comacs.org This inherent reactivity makes aniline derivatives crucial starting materials for constructing complex molecular architectures found in natural products, fluorescent dyes, and functional organic materials. nih.govacs.org

Evolution of Research Perspectives on Alkylated Aniline Compounds

Research into alkylated anilines has evolved from fundamental synthesis and characterization to the exploration of highly specialized applications. Early studies focused on understanding the basic properties and reaction mechanisms, such as Friedel-Crafts alkylation. beilstein-journals.org Modern research, however, has shifted towards leveraging the unique steric and electronic properties imparted by alkyl groups to achieve specific functionalities. researchgate.netrsc.org There is a significant focus on developing advanced catalytic systems, including palladium and platinum-based catalysts, for selective N-alkylation and C-H functionalization, which are key processes in industrial synthesis. rsc.orgresearcher.life The "borrowing hydrogen" methodology, an environmentally conscious approach to forming C-N bonds, represents a frontier in this area. rsc.org Furthermore, the precise positioning of alkyl groups on the aniline ring is now studied for its influence on the biological activity of pharmaceutical intermediates and the physical properties of materials like liquid crystals. wipo.intgoogle.comumd.edu

Defining the Scope for Comprehensive Academic Inquiry into 4-Isobutylaniline

This compound, also known as 4-(2-methylpropyl)aniline, is an alkylated aniline derivative with the chemical formula C10H15N. ontosight.ai This compound serves as a valuable case study for examining the impact of a specific alkyl substituent on the chemical behavior and application potential of the aniline core. Its primary role is that of a chemical intermediate, a building block used in the synthesis of more complex molecules. ontosight.ailookchem.com A comprehensive inquiry into this compound involves elucidating its physicochemical properties, exploring efficient synthesis pathways, and detailing its utility in diverse fields such as medicinal chemistry, agricultural science, and materials research. ontosight.ailookchem.commyskinrecipes.com This article will focus exclusively on these scientific and technical aspects, providing a detailed overview based on current research findings.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHQATXVCGCYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184176 | |

| Record name | 4-Isobutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30090-17-6 | |

| Record name | 4-(2-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30090-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030090176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isobutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isobutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOBUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D8THO7JU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties and Synthesis

4-Isobutylaniline is a colorless to pale yellow or brown liquid with a characteristic amine-like odor. ontosight.ailookchem.com It is slightly soluble in water but demonstrates high solubility in common organic solvents. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C10H15N | ontosight.aichemsrc.com |

| Molecular Weight | 149.23 g/mol | chemsrc.comcymitquimica.com |

| Appearance | Colorless to brown liquid | ontosight.aiamericanelements.com |

| Boiling Point | 220-230°C / 241.9°C at 760 mmHg | ontosight.aichemsrc.com |

| Density | 0.944 g/cm³ | chemsrc.com |

| Flash Point | 102.7°C - 103°C | lookchem.comchemsrc.com |

| Refractive Index | ~1.536 | chemsrc.com |

| CAS Number | 30090-17-6 | lookchem.comchemsrc.com |

The synthesis of this compound can be achieved through various chemical routes. A common laboratory and industrial method involves the reduction of the corresponding nitro compound, 1-isobutyl-4-nitrobenzene. This transformation is typically performed via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source. lookchem.comgoogle.com Another patented method describes a multi-step process starting from isobutyrophenone. google.com More advanced synthesis strategies involve palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, to introduce an isobutenyl group to a protected aniline (B41778) derivative, followed by reduction. google.com

Spectroscopic and Diffraction Based Structural Characterization of 4 Isobutylaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 4-isobutylaniline by providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic chemical shifts that correspond to the different types of protons and carbons in the molecule. These shifts, measured in parts per million (ppm), are influenced by the electron density around the nucleus.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as distinct signals from the protons of the isobutyl group. The protons on the benzene ring ortho and meta to the amino group will have different chemical shifts due to the electron-donating nature of the -NH2 group. The protons of the isobutyl group will also show characteristic splitting patterns (e.g., a doublet for the methyl protons and a multiplet for the methine proton) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal. bhu.ac.in The chemical shifts of the aromatic carbons are typically found in the range of 110-150 ppm, while the aliphatic carbons of the isobutyl group appear at higher field (lower ppm values). bhu.ac.in The carbon attached to the nitrogen atom (C-NH2) will have a specific chemical shift influenced by the electronegativity of the nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NH₂) | ~6.6 | ~115 |

| Aromatic CH (meta to NH₂) | ~7.0 | ~129 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-isobutyl | - | ~135 |

| CH₂ (isobutyl) | ~2.4 | ~45 |

| CH (isobutyl) | ~1.8 | ~30 |

| CH₃ (isobutyl) | ~0.9 | ~22 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are essential for determining the connectivity between atoms within the molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY would show correlations between the protons of the isobutyl group (e.g., between the CH and CH₂ protons) and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.orgoxinst.com For this compound, an HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning which proton signal corresponds to which carbon signal. oxinst.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The aniline (B41778) moiety in this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) typically shows two main absorption bands. These bands arise from π → π* transitions within the benzene ring. The presence of the amino group (an auxochrome) shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The isobutyl group, being an alkyl group, has a minor electronic effect on the chromophore. For some derivatives, the absorption spectrum can be similar, indicating a comparable electronic structure. nih.gov In some cases, a bathochromic shift is observed in derivatives, pointing to a stronger intramolecular charge transfer. nih.gov

Data Table: Typical UV-Vis Absorption Maxima for Aniline Derivatives

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| Aniline | ~230 | ~280 | Ethanol |

| This compound | ~235-240 | ~285-290 | Hexane |

Note: The exact absorption maxima (λmax) and molar absorptivity can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. msu.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (149.24 g/mol ). epa.gov Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the nitrogen rule in mass spectrometry. msu.edu

The fragmentation of this compound under electron ionization will lead to the formation of several characteristic fragment ions. Common fragmentation pathways include:

Loss of a methyl group (-CH₃): This would result in a peak at m/z 134.

Loss of an isobutyl radical (-C₄H₉): Cleavage of the bond between the aromatic ring and the isobutyl group would produce a prominent peak corresponding to the aminotropylium ion or a related structure at m/z 92.

Benzylic cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For this compound, this would lead to the formation of a stable benzylic cation at m/z 106 through the loss of a propyl radical.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Origin |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CH₃]⁺ | Loss of a methyl group |

| 106 | [M - C₃H₇]⁺ | Benzylic cleavage |

| 92 | [M - C₄H₉]⁺ | Loss of the isobutyl group |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uni-ulm.decarleton.edu This technique provides accurate bond lengths, bond angles, and intermolecular interactions. carleton.edu

While a single-crystal structure of this compound itself may not be readily available in the literature, analysis of its derivatives provides valuable insights into its likely solid-state packing and conformation. For example, the crystal structure of a pyran derivative incorporating an isobutylphenyl group has been determined. nih.gov In such structures, the isobutyl group will adopt a specific conformation to minimize steric hindrance. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding (involving the amine group) and van der Waals forces. The planarity of the benzene ring and the bond angles within the isobutyl group can be precisely measured. iucr.org

Fluorescence Spectroscopy for Photophysical Properties and Interactions

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. rsc.org This technique provides information about the electronic excited states of a molecule and its interactions with the environment.

Aniline and its derivatives are known to be fluorescent. The fluorescence of this compound is expected to originate from the first excited singlet state (S₁) of the aniline chromophore. The emission spectrum will typically be a mirror image of the lowest energy absorption band.

The photophysical properties, such as the fluorescence quantum yield (the efficiency of fluorescence) and the fluorescence lifetime (the duration of the excited state), are sensitive to the molecular environment. For instance, the fluorescence of cyanophenylalanine derivatives, which are structurally related to aniline derivatives, is affected by the local solvent environment due to changes in hydrogen bonding and hydration. rsc.org Similarly, the fluorescence of this compound and its derivatives can be influenced by solvent polarity and the presence of quenching agents. Studies on related D–π–A systems show that modifications to the electron-donating group, such as the amino group in this compound, can significantly enhance intramolecular charge transfer, leading to large shifts in the fluorescence emission spectra in different solvents. nih.gov Some derivatives exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima. unict.itmdpi.com

Circular Dichroism Spectroscopy for Chiral Derivatives and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the structure and conformation of chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light, providing insights into the three-dimensional arrangement of atoms in a molecule. univr.ithtlbio.com While this compound itself is an achiral molecule, its chemical modification to introduce a chiral center allows for the use of CD spectroscopy to probe its stereochemical properties and interactions with biological macromolecules.

Although specific research on the circular dichroism of chiral this compound derivatives is not extensively documented in publicly available literature, the principles can be understood from studies on analogous chiral anilines and their derivatives, such as Schiff bases and polymers. nih.govmdpi.com The introduction of chirality is typically achieved by reacting the amine group of this compound with a chiral aldehyde or ketone to form a chiral Schiff base, or by incorporating it into a polymer with a chiral dopant. researchgate.net

Once a chiral derivative is synthesized, CD spectroscopy serves two primary purposes: confirming the induced chirality and studying its interactions with biomolecules. The CD spectrum provides information about the secondary and tertiary structure of biomolecules like proteins and nucleic acids. photophysics.com When a small chiral molecule, such as a derivative of this compound, binds to a biomolecule, it can lead to conformational changes in the macromolecule or result in an induced circular dichroism (ICD) signal for the ligand itself. mdpi.com

Research Findings from Analogous Systems

Studies on other chiral Schiff base metal complexes have demonstrated the power of CD spectroscopy. For instance, complexes synthesized from various chiral ligands can exhibit distinct CD signals, known as Cotton effects, which are sensitive to the solvent and temperature, reflecting changes in the complex's geometry (e.g., square-planar vs. tetrahedral). nih.gov The interaction of such complexes with proteins, like bovine β-casein, has been shown to alter the protein's secondary structure. These changes are observable in the far-UV region of the CD spectrum (180-250 nm), which is sensitive to the protein backbone's conformation. photophysics.comphyschemres.org

Furthermore, the binding of chiral or achiral molecules to DNA can be monitored. mdpi.com Achiral molecules can give rise to an induced CD signal in their absorption region upon binding to the chiral DNA template, providing evidence of the interaction. mdpi.com For chiral ligands, changes in their intrinsic CD spectrum upon binding can be used to determine binding constants and modes of interaction (e.g., intercalation vs. groove binding). mdpi.com

The data generated from such experiments are crucial for understanding the structure-activity relationships of these compounds, which is vital in fields like medicinal chemistry and materials science.

Interactive Data Table: Illustrative CD Data for a Hypothetical Chiral Schiff Base of this compound

The following table is an illustrative example of the type of data that would be generated from CD spectroscopic studies. The values are not from actual experiments on this compound derivatives but are representative of findings for analogous chiral compounds.

| Sample | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Observation |

| Chiral Schiff Base (CSB-IBA) | 280 | +1.5 x 10⁴ | Positive Cotton effect, confirming the presence of the (R)-enantiomer. |

| 350 | -2.0 x 10⁴ | Negative Cotton effect associated with n→π* transition of the imine chromophore. | |

| Bovine Serum Albumin (BSA) alone | 208 | -3.2 x 10⁴ | Characteristic negative band for α-helical content. |

| 222 | -3.0 x 10⁴ | Second characteristic negative band for α-helical content. | |

| BSA + CSB-IBA Complex | 208 | -2.8 x 10⁴ | Decrease in negative ellipticity, suggesting a reduction in α-helical content upon binding of the Schiff base. |

| 222 | -2.6 x 10⁴ | Consistent with a change in protein secondary structure. | |

| 350 | -2.5 x 10⁴ | Enhancement of the ligand's CD signal, indicating binding in a chiral environment (Induced CD). | |

| Calf Thymus DNA (ct-DNA) alone | 275 | +8.0 x 10⁴ | Positive band characteristic of B-form DNA. |

| 245 | -8.2 x 10⁴ | Negative band characteristic of B-form DNA. | |

| ct-DNA + CSB-IBA Complex | 275 | +7.5 x 10⁴ | Slight decrease in positive band, suggesting minor perturbation of DNA structure. |

| 350 | -0.5 x 10⁴ | Appearance of a new weak negative band (Induced CD), confirming interaction between the ligand and DNA. |

Computational Chemistry Applications in 4 Isobutylaniline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. rsdjournal.org These methods, rooted in solving the Schrödinger equation, are crucial for understanding the fundamental properties of 4-isobutylaniline. northwestern.edu

Density Functional Theory (DFT) has become a widely used method for investigating the molecular and electronic properties of chemical systems. researchgate.netmdpi.com DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of ground-state properties like electron density, total energy, and molecular structure with a favorable balance of accuracy and computational cost. researchgate.net

In the context of this compound, DFT can be employed to optimize its molecular geometry, providing precise bond lengths and angles. Furthermore, it enables the calculation of various electronic properties, including the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions. By analyzing the electronic structure, researchers can gain insights into the molecule's reactivity and potential reaction sites. orientjchem.org DFT calculations can also provide vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to validate the computational model. orientjchem.org

Table 1: Illustrative DFT-Calculated Properties of an Aromatic Amine (Note: This table provides example data that would be generated for a molecule like this compound through DFT calculations. Actual values would require specific computations.)

| Property | Calculated Value |

| Total Energy | -385.123 Hartree |

| Dipole Moment | 1.54 Debye |

| N-H Bond Length | 1.01 Å |

| C-N Bond Length | 1.40 Å |

| HOMO Energy | -5.23 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Gap | 5.08 eV |

Data is hypothetical and for illustrative purposes only.

Semi-empirical quantum mechanical methods offer a computationally less intensive alternative to ab initio methods like DFT. uni-muenchen.denumberanalytics.com These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. wikipedia.org Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Model 3), which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denumberanalytics.com

For preliminary analyses of this compound, semi-empirical methods can be valuable for quickly estimating geometric and electronic characteristics. researchgate.net A study on the arylsulfonylation of N-isobutylaniline and its derivatives utilized the AM1 and PM3 methods to calculate the geometric, electronic, and energy characteristics of the reactants. researchgate.net These calculations helped to analyze the reactivity of these compounds and to substantiate the possible reaction mechanism. researchgate.net While not as accurate as DFT, semi-empirical methods are significantly faster, making them suitable for initial screenings of large sets of molecules or for studying large molecular systems where higher-level calculations would be computationally prohibitive. numberanalytics.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. ossila.commasterorganicchemistry.com The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and indicates the ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and chemical stability. wikipedia.org

For this compound, quantum chemical calculations can predict the energies of these frontier orbitals. researchgate.net A study on the arylsulfonylation of N-isobutylaniline derivatives found that the reaction rate was directly proportional to the contributions of the s and pz orbitals of the nitrogen atom to the HOMO of the amine. researchgate.net This suggests that the coefficients of these atomic orbitals can serve as reactivity indices for this class of reactions. researchgate.net By calculating the HOMO and LUMO energies, as well as other reactivity indices derived from them (like electronegativity, hardness, and softness), researchers can predict how this compound will behave in various chemical reactions.

Table 2: Frontier Orbital Energies and Reactivity Descriptors (Note: This table provides example data that would be generated for a molecule like this compound. Actual values would require specific computations.)

| Parameter | Definition | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.23 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.15 eV |

| HOMO-LUMO Gap | ELUMO - EHOMO | 5.08 eV |

| Ionization Potential (I) | -EHOMO | 5.23 eV |

| Electron Affinity (A) | -ELUMO | 0.15 eV |

| Global Hardness (η) | (I - A) / 2 | 2.54 eV |

| Global Softness (S) | 1 / (2η) | 0.197 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 2.69 eV |

Data is hypothetical and for illustrative purposes only.

Understanding the mechanism of a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction pathway. uni-giessen.de Quantum chemical calculations are instrumental in locating and characterizing these transient structures. nsf.gov The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a key determinant of the reaction rate. nih.govchemrxiv.org

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational methods can be used to model the reaction pathway. By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products and locate the transition state structure. nih.gov This allows for the calculation of the reaction barrier height. nsf.gov These calculations provide invaluable mechanistic insights that can be difficult to obtain experimentally. uni-giessen.de For instance, in the arylsulfonylation of N-isobutylaniline, computational studies could elucidate the step-by-step mechanism, including the formation of any intermediates and the structure of the transition state, thereby complementing experimental kinetic data. researchgate.net

Prediction of Molecular Orbital Energies (HOMO/LUMO) and Reactivity Indices

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, offering insights into conformational changes and intermolecular interactions. cresset-group.commdpi.com

For a flexible molecule like this compound, which has a rotatable isobutyl group, MD simulations can be used to explore its conformational landscape. mun.ca These simulations can identify the most stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as it can influence the molecule's physical properties and its ability to interact with other molecules, such as receptors or enzymes in a biological context. mun.ca

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, for example, one can study the details of solvation and how solvent molecules arrange themselves around the solute. Furthermore, if this compound is part of a larger system, such as a protein-ligand complex, MD simulations can reveal the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex and how these interactions fluctuate over time. mdpi.com

In Silico Predictions for Biological Interactions (excluding ADME/T for direct properties)

In silico methods, which encompass a wide range of computational techniques, are increasingly used to predict the biological activities of chemical compounds. immunocure.us These approaches can significantly streamline the early stages of drug discovery by identifying promising candidates and flagging potential issues before costly and time-consuming experimental work is undertaken. immunocure.us

For this compound and its derivatives, in silico predictions can be used to estimate their potential interactions with biological targets. Molecular docking is a key technique in this area, which predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.netnih.gov By docking this compound or its analogs into the active site of a specific protein, researchers can estimate the binding affinity and identify the key interactions driving the binding. This information can guide the design of new derivatives with improved potency and selectivity. nih.govacs.org

For instance, a study on novel dipeptide-sulphonamide derivatives, which share some structural similarities with potential derivatives of this compound, used molecular docking to evaluate their potential as drug candidates against Helicobacter pylori receptors. researchgate.net Similarly, in silico methods can be used to predict the probability of a compound exhibiting certain biological activities based on its chemical structure. mdpi.com These predictions, while not a substitute for experimental validation, provide valuable guidance for prioritizing compounds for further investigation.

Computational Chemistry in this compound Research: Unlocking Therapeutic Potential

The integration of computational chemistry has revolutionized the study of this compound and its derivatives, offering powerful tools to predict and analyze their biological activities. These in silico methods, ranging from molecular docking to the prediction of bioactivity profiles, are accelerating the discovery and development of novel therapeutic agents.

Molecular Docking Studies for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is instrumental in understanding the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. By simulating the binding process, researchers can gain insights into the key interactions that drive biological activity.

For instance, studies on various aniline (B41778) derivatives have utilized molecular docking to elucidate their binding modes with specific enzymes. In the context of developing new anti-inflammatory drugs, molecular docking has been used to investigate the binding of heterocyclic compounds, some incorporating aniline moieties, to the active site of cyclooxygenase (COX) enzymes. mdpi.comrsc.org These studies help in identifying crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com

A notable application of molecular docking is in the design of enzyme inhibitors. For example, research on thiazole (B1198619) derivatives, including those with an isobutylphenyl group, has employed molecular docking to study their inhibitory action against phospholipase A2 (PLA2). nih.gov One study identified a derivative, ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate, as a potent inhibitor, with docking studies revealing its effective binding within the active site of the enzyme. nih.gov Similarly, docking studies have been crucial in the development of inhibitors for other enzymes like α-glucosidase and aldose reductase, where derivatives of 1,3,4-thiadiazole (B1197879) have shown significant potential. plos.orgnih.gov

The insights gained from molecular docking are not only pivotal for understanding the mechanism of action but also for guiding the rational design of more potent and selective inhibitors. By visualizing the ligand-target interactions, medicinal chemists can modify the structure of the lead compound, such as this compound, to enhance its binding affinity and, consequently, its therapeutic efficacy.

Prediction of Bioactivity Profiles

Computational methods are also extensively used to predict the bioactivity profiles of novel compounds, a process often guided by Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cust.edu.twnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity. researchgate.net

For aniline derivatives, QSAR models have been developed to predict a range of biological activities, including toxicity and antimicrobial effects. cust.edu.twresearchgate.net For example, QSAR studies have been conducted to predict the toxicity of anilines and phenols to aquatic organisms by correlating their biological activity with descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the hydrophobicity parameter (logP). researchgate.net Furthermore, the antibacterial and antifungal activities of substituted anilides have been modeled using topological descriptors, which has aided in the design of new antimicrobial agents. cust.edu.tw

In the context of anticancer drug discovery, QSAR models have been employed to predict the anti-colon and anti-hepatoma activities of substituted 4-anilino coumarin (B35378) derivatives. researchgate.net These predictive models can significantly expedite the screening process of large compound libraries, prioritizing the synthesis and experimental testing of candidates with the highest predicted potency. Similarly, the anti-inflammatory potential of new heterocyclic derivatives has been assessed using in silico predictions, which often correlate well with in vitro experimental results. mdpi.com

The use of predictive models extends to assessing the drug-like properties of compounds. In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed to evaluate the pharmacokinetic and safety profiles of new chemical entities at an early stage of drug development. nih.gov

| Computational Method | Application in this compound Research | Key Findings/Predictions |

|---|---|---|

| Molecular Docking | Predicting binding of derivatives to enzyme active sites (e.g., COX, PLA2, α-glucosidase). plos.orgmdpi.comnih.gov | Identifies key interactions (hydrogen bonds, hydrophobic interactions) guiding inhibitor design. mdpi.com |

| QSAR | Predicting toxicity, antimicrobial, and anticancer activities of aniline derivatives. cust.edu.twresearchgate.netresearchgate.net | Correlates chemical structure with biological activity to prioritize potent compounds. cust.edu.tw |

| ADME/T Prediction | Evaluating drug-like properties and safety profiles of new derivatives. nih.gov | Assesses pharmacokinetic parameters early in the drug discovery process. nih.gov |

Computational Chemistry Databases and Open Data Initiatives for Research Data Management

The proliferation of computational chemistry research has generated vast amounts of data, necessitating robust systems for data management and sharing. Several computational chemistry databases and open data initiatives have emerged to address this need, fostering a more collaborative and reproducible scientific environment. osti.govnih.gov

Publicly accessible databases like PubChem, ChEMBL, and ZINC are invaluable resources for chemical information, providing data on chemical structures, properties, and biological activities. drugpatentwatch.com These databases have democratized access to chemical knowledge, which was previously often restricted to proprietary platforms. nih.gov For instance, PubChem, maintained by the National Institutes of Health (NIH), contains information on millions of compounds, including their bioassay results. drugpatentwatch.com ChEMBL, from the European Bioinformatics Institute (EBI), focuses on bioactive molecules with drug-like properties and their targets. drugpatentwatch.com

In addition to these large-scale databases, specialized platforms are being developed to cater specifically to the computational chemistry community. ioChem-BD is one such project that aims to create a repository for computational chemistry results, promoting FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. oscars-project.eu By providing tools for data storage, analysis, and sharing, ioChem-BD facilitates the management and dissemination of computational research data, ultimately accelerating scientific discovery. oscars-project.eu

These open data initiatives are crucial for the integrity and advancement of cheminformatics. nih.gov They not only provide the necessary infrastructure for data storage and retrieval but also encourage the development of new computational tools and predictive models by making large, curated datasets available to the research community. nih.gov The availability of such resources is instrumental for researchers working on compounds like this compound, enabling them to leverage existing knowledge and contribute to the collective understanding of its chemical and biological properties.

| Database/Initiative | Description | Relevance to Chemical Research |

|---|---|---|

| PubChem | A public database of chemical substances and their biological activities. drugpatentwatch.com | Provides free access to a vast amount of chemical and bioactivity data. drugpatentwatch.com |

| ChEMBL | A database of bioactive molecules with drug-like properties and their targets. drugpatentwatch.com | Offers curated data specifically for drug discovery and development. drugpatentwatch.com |

| ZINC | A free database of commercially-available compounds for virtual screening. drugpatentwatch.com | Facilitates the search for and acquisition of compounds for experimental testing. drugpatentwatch.com |

| ioChem-BD | An open-data platform for managing and sharing computational chemistry results. oscars-project.eu | Promotes FAIR data principles and enhances the reproducibility of computational research. oscars-project.eu |

Biological Interactions and Mechanisms of Action of 4 Isobutylaniline Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized 4-Isobutylaniline Compounds

The biological efficacy of this compound derivatives is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating how modifications to the molecular scaffold impact their potency and selectivity.

Impact of Substituent Nature and Positional Isomerism on Biological Potency

The nature and position of substituents on the this compound ring system are critical determinants of biological activity. nih.gov Research has shown that even minor alterations can lead to significant changes in a compound's efficacy. For instance, in the development of acaricides, the specific substitution pattern on the aniline (B41778) ring plays a crucial role. Similarly, for antiproliferative agents, the type and placement of substituents on the heterocyclic structures fused with the this compound moiety dictate their activity. researchgate.netmdpi.com

In a series of pentacyclic benzimidazole (B57391) derivatives, the position of an amino side chain was found to strongly influence antiproliferative activity. mdpi.com For example, placing an N,N-dimethylaminopropyl amino side chain at the C-7 position of the pentacyclic skeleton markedly increased antiproliferative activity. mdpi.com This highlights the importance of positional isomerism in drug design.

Furthermore, the nature of the substituent itself is a key factor. In studies on pyrazinoic acid analogs, alkylamino-group substitutions at specific positions were found to be significantly more potent than the parent compound. nih.gov Specifically, 5-isobutylamine and 5-butylamine analogs showed comparable or improved activity, while other secondary amines at the same position led to a loss of potency. nih.gov This suggests that the size and shape of the substituent are crucial for effective interaction with the biological target.

The table below summarizes the impact of substituent variations on the biological activity of certain this compound derivatives.

| Derivative Class | Substituent Modification | Impact on Biological Potency | Reference |

| Pentacyclic Benzimidazoles | N,N-dimethylaminopropyl amino side chain at C-7 | Markedly increased antiproliferative activity | mdpi.com |

| Pentacyclic Benzimidazoles | Amino side chain at C-11 | Enhanced overall antiproliferative activity | mdpi.com |

| Pyrazinoic Acid Analogs | 5-isobutylamine or 5-butylamine substitution | Comparable or improved antimycobacterial activity | nih.gov |

| Pyrazinoic Acid Analogs | Ethylamine, n-propylamine, or isopropylamine (B41738) at position 5 | Loss of potency | nih.gov |

Mechanisms of Acaricidal Activity of this compound Carboxanilides

Certain this compound derivatives, specifically carboxanilides, have demonstrated significant acaricidal properties against pests like Tetranychus and Panonychus species. nih.gov The primary mechanism of action for these compounds is the inhibition of the mitochondrial electron transport chain. nih.govplos.org

Pyflubumide (B1473361), a novel carboxanilide acaricide, acts as an inhibitor of mitochondrial complex II (succinate dehydrogenase). nih.gov This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the death of the mite. Interestingly, pyflubumide is considered a "propesticide," meaning it is metabolized into its active form within the spider mite's body. nih.gov This metabolic activation contributes to its selective toxicity against mites, with no significant inhibition observed in mitochondria from other organisms. nih.gov The synergistic effect of agents like graphene oxide can further enhance the acaricidal activity by increasing the permeability of the mite's cuticle. rsc.org

Antiproliferative and Anti-Leukaemic Mechanisms of Novel Derivatives

Novel derivatives of this compound have shown promise as antiproliferative and anti-leukemic agents. researchgate.netnih.govresearchgate.net The antiproliferative effects of these compounds are often attributed to their ability to interact directly with nucleic acids (DNA and RNA) and inhibit key enzymes involved in cell cycle progression. nih.govvulcanchem.com

For instance, newly designed pentacyclic benzimidazole derivatives featuring amino or amido side chains have exhibited significant antiproliferative activity in the submicromolar range against various human cancer cell lines. mdpi.comnih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies on some of these derivatives have shown that their effects on the cell cycle and caspase-3/7 activity are comparable to the well-known chemotherapy drug doxorubicin, suggesting a similar mode of action involving direct interaction with nucleic acids. nih.gov

Elucidation of Molecular Targets and Binding Modes

Understanding the molecular targets and binding modes of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a key mechanism through which this compound derivatives exert their biological effects. vulcanchem.comvulcanchem.com As discussed in the context of acaricides, the inhibition of mitochondrial complex II is a prime example. nih.gov In the realm of anticancer activity, these compounds can inhibit various enzymes crucial for cancer cell survival and proliferation.

Some derivatives function as inhibitors of cyclin-dependent kinases (CDKs), such as CDK4/6, which are essential for cell cycle progression. vulcanchem.com By inhibiting these kinases, the compounds can cause cell cycle arrest, thereby halting tumor growth. vulcanchem.com Other potential enzyme targets include topoisomerases, which are involved in DNA replication and transcription, and various kinases within signaling pathways like the MAPK/ERK pathway. researchgate.netnih.gov

The type of inhibition can vary, with compounds acting as competitive, non-competitive, or uncompetitive inhibitors, each with a distinct kinetic profile. sci-hub.sebgc.ac.in

Nucleic Acid (DNA/RNA) Intercalation and Binding Interactions

Direct interaction with DNA and RNA is another significant mechanism of action for many antiproliferative this compound derivatives. nih.govirb.hr These compounds, often possessing flat, aromatic structures, can bind to nucleic acids through several non-covalent modes, including intercalation and groove binding. nih.govbeilstein-journals.orgmdpi.com

Intercalation involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix, leading to structural distortions such as unwinding and lengthening of the helix. mdpi.comrsc.org This can interfere with critical cellular processes like DNA replication and transcription. vulcanchem.com

Groove binding, on the other hand, involves the molecule fitting into the minor or major grooves of the DNA duplex. beilstein-journals.org The binding affinity and mode are influenced by the structure of the derivative, including the presence and nature of side chains. nih.govirb.hr For example, studies on pentacyclic benzimidazoles have shown that derivatives with an amino substituent at the C-11 position display substantial binding affinities for both DNA and RNA. nih.gov The interaction with nucleic acids can be a mixed-binding mode, combining intercalation with the binding of aggregated compounds along the polynucleotide backbone. nih.gov

The table below details the observed nucleic acid interactions for selected this compound derivatives.

| Derivative Class | Nucleic Acid Interaction | Observed Effect | Reference |

| Pentacyclic Benzimidazoles | Mixed binding mode (intercalation and groove binding) | Decrease in fluorescence upon titration with ctDNA and rArU | nih.gov |

| Pentacyclic Benzimidazoles (with amino substituent at C-11) | Substantial binding affinity | Particularly pronounced for AU homopolynucleotide (RNA) | nih.gov |

| Tetracyclic Imidazo[4,5-b]pyridines | Intercalation and groove binding | Moderate to high binding affinities (logKs = 5-7) | irb.hr |

Receptor-Ligand Complex Formation

The biological activity of any compound is fundamentally linked to its ability to recognize and bind to specific molecular targets within a biological system, such as proteins or nucleic acids. wikipedia.org The formation of a stable protein-ligand complex is a prerequisite for a molecule to exert a pharmacological effect. wikipedia.org This process is governed by the principles of molecular recognition, where the ligand (in this case, a this compound derivative) fits into a binding site on the receptor with high affinity and specificity. wikipedia.org

The stability of this receptor-ligand complex arises from a combination of non-covalent interactions between the ligand and the amino acid residues within the receptor's binding pocket. wikipedia.org These interactions, while individually weak compared to covalent bonds, collectively contribute to a strong and specific binding affinity. cambridgemedchemconsulting.com For derivatives of this compound, the key structural features—the isobutyl group and the substituted aniline ring—dictate the nature of these interactions.

Hydrophobic Interactions: The nonpolar isobutyl group readily participates in hydrophobic interactions with nonpolar amino acid side chains (e.g., valine, leucine, isoleucine) in the receptor's binding site. This interaction is entropically driven, resulting from the release of ordered water molecules from both the ligand's surface and the receptor's pocket into the bulk solvent. The shape and size of the alkyl substituent can play a crucial role in the biological activity of the compounds. plos.org

Van der Waals Forces: These are short-range attractive forces that occur between all atoms and are critical for the "snug fit" of a ligand into its binding site. The isobutyl group and the aromatic ring contribute significantly to these interactions. wikipedia.org Even minor steric clashes can lead to strong repulsive forces, causing a dramatic loss of binding affinity. cambridgemedchemconsulting.com

Hydrogen Bonds: The aniline moiety contains a nitrogen atom with a lone pair of electrons and hydrogen atoms, allowing it to act as both a hydrogen bond acceptor and donor. It can form hydrogen bonds with polar or charged amino acid residues like serine, threonine, asparagine, or glutamine. cambridgemedchemconsulting.com These interactions are highly directional and are crucial for orienting the ligand correctly within the binding site.

Aromatic Interactions: The phenyl ring of the aniline core can engage in several types of aromatic interactions:

π-π Stacking: This occurs when the aromatic ring of the ligand stacks parallel to the aromatic ring of an amino acid such as phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with a positively charged group, such as the side chain of a lysine (B10760008) or arginine residue, or a metal ion. cambridgemedchemconsulting.com

Edge-to-Face Interactions (CH-π): The hydrogen atoms at the edge of the aromatic ring can interact with the face of another aromatic ring. These interactions are considered significant in the formation and stabilization of receptor-ligand complexes. chem-soc.si

In Vitro and Cellular Assays for Biological Activity Characterization

To understand the therapeutic potential of this compound derivatives, their biological activities are characterized using a variety of in vitro and cell-based assays. These experiments are conducted outside of a living organism, either in a controlled laboratory environment or using cultured cells, to determine a compound's effect on a specific biological process.

Commonly employed assays for this class of compounds include:

Antiproliferative and Cytotoxicity Assays: These assays are fundamental in cancer research to identify compounds that can inhibit the growth of cancer cells (cytostatic effect) or kill them (cytotoxic effect).

Methodology: Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, H460 non-small cell lung cancer) are cultured in the presence of varying concentrations of the test compound. irb.hrtandfonline.com After a set incubation period (typically 48-72 hours), cell viability is measured. A common method involves using reagents like MTT or resazurin, which are metabolically reduced by viable cells into a colored or fluorescent product, respectively. The intensity of the signal is proportional to the number of living cells.

Data Output: The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50% compared to an untreated control. nih.gov Several studies have evaluated novel benzimidazole derivatives containing an isobutyl side chain, identifying compounds with potent antiproliferative activity in the submicromolar range. tandfonline.comnih.gov

Antimicrobial Assays: These assays determine a compound's ability to inhibit the growth of or kill microorganisms like bacteria and fungi.

Methodology:

Agar (B569324) Disc-Diffusion Method: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The plate is incubated, and the compound's effectiveness is determined by measuring the diameter of the clear zone of inhibition around the disc. scirp.org

Broth Microdilution Method: This quantitative method involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a multi-well plate. mdpi.com Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that prevents visible microbial growth is determined as the Minimum Inhibitory Concentration (MIC). scirp.orgmdpi.com To determine the Minimum Bactericidal Concentration (MBC), samples from the wells with no visible growth are subcultured onto fresh agar; the lowest concentration that results in no growth on the agar is the MBC. mdpi.com

Data Output: The primary outputs are the zone of inhibition (in mm), the MIC value, and the MBC value (in µg/mL or µM). mdpi.com

Enzyme Inhibition Assays: Many drugs function by inhibiting the activity of a specific enzyme. These assays measure how effectively a compound blocks its target enzyme.

Methodology: The assay involves combining the target enzyme, its substrate, and the inhibitor (the test compound) in a reaction vessel. The rate of the enzymatic reaction (i.e., the rate of substrate consumption or product formation) is measured, often by spectrophotometry or fluorometry. This rate is compared to the rate of a control reaction without the inhibitor.

Data Output: Results are typically presented as an IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%. Further kinetic studies can determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov For example, derivatives of 1,3,4-thiadiazole (B1197879) have been tested for their inhibitory potential against enzymes like aldose reductase and α-glucosidase, which are relevant to diabetes. nih.gov

Antioxidant Activity Assays: These assays evaluate a compound's ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.

Methodology:

DPPH Radical Scavenging Assay: This is a chemical assay where the compound is mixed with a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The ability of the compound to donate a hydrogen atom and scavenge the radical is measured by the decrease in absorbance of the purple DPPH solution. scirp.org

Cell-based ROS Measurement: Cells are pre-loaded with a fluorescent probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). researchgate.net The cells are then exposed to an oxidative stressor (e.g., hydrogen peroxide) with or without the test compound. The probe fluoresces upon oxidation by ROS, and the level of fluorescence, measured with a fluorimeter, indicates the intracellular ROS level. A potent antioxidant will reduce the fluorescence signal. researchgate.net

Data Output: Results can be expressed as an IC50 value (for DPPH) or as a percentage reduction in ROS levels compared to a control. scirp.orgresearchgate.net

Nucleic Acid Interaction Assays: For compounds believed to target DNA or RNA, these assays characterize the binding interaction.

Methodology: Techniques like fluorescence spectroscopy, circular dichroism (CD) spectroscopy, and thermal melting assays are used. nih.govresearchgate.net For example, CD spectroscopy can detect changes in the secondary structure of DNA upon ligand binding. Thermal melting experiments measure the change in the DNA melting temperature (Tm) in the presence of the compound; a significant increase in Tm suggests that the compound stabilizes the DNA duplex, often through intercalation. nih.gov

Data Output: These assays provide insights into the binding mode (e.g., intercalation vs. groove binding) and binding affinity. nih.govresearchgate.net

Data from In Vitro Studies

The following tables summarize representative findings from in vitro studies on various derivatives that incorporate the isobutylamino functional group, highlighting their potential as bioactive agents.

Table 1: Antiproliferative Activity of Selected Isobutylamino-Containing Derivatives

| Compound | Core Structure | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 40 | N-substituted benzimidazole carboxamide | HCT116 (Colon) | ~0.6 | tandfonline.com |

| Compound 40 | N-substituted benzimidazole carboxamide | H460 (Lung) | 0.4 | tandfonline.com |

| Compound 43 | N-substituted benzimidazole carboxamide | HCT116 (Colon) | ~0.6 | tandfonline.com |

| Compound 43 | N-substituted benzimidazole carboxamide | H460 (Lung) | 2.5 | tandfonline.com |

| Compound 7 | Pentacyclic Benzimidazole | HeLa (Cervical) | 0.5 | nih.gov |

| Compound 7 | Pentacyclic Benzimidazole | MCF-7 (Breast) | 1.8 | nih.gov |

Table 2: Antimicrobial Activity of Selected Aminoquinoline Derivatives

| Compound | Bacterial Strain | Activity | Value (mM) | Source |

|---|---|---|---|---|

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | MIC | 0.125 | mdpi.com |

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | MIC | 0.25 | mdpi.com |

Materials Science Applications of 4 Isobutylaniline

Design and Synthesis of Functional Materials Incorporating 4-Isobutylaniline Moieties

The presence of a reactive primary amine group on the aniline (B41778) ring makes this compound a valuable monomer for synthesizing a variety of functional materials. The synthesis strategies often leverage well-established chemical reactions, such as condensation, to incorporate the this compound moiety into larger, more complex structures.

Key classes of materials synthesized using this compound include:

Schiff Bases: These compounds are formed through the condensation reaction between a primary amine, such as this compound, and an aldehyde or ketone. gsconlinepress.comwiley.com This reaction creates a characteristic azomethine or imine group (-C=N-), which is crucial for the material's electronic and coordination properties. gsconlinepress.comunsri.ac.id The synthesis is typically a two-step process involving an initial addition to form a carbonyl amine intermediate, followed by dehydration to yield the final Schiff base. dergipark.org.tr These materials are explored for their applications in coordination chemistry, catalysis, and as chemosensors. gsconlinepress.comwiley.comunsri.ac.id

Polymers (Polyamides and Polyimides): this compound can act as a diamine monomer or a modifying agent in polymerization reactions. Polyamides are synthesized via polycondensation reactions with dicarboxylic acids, while polyimides are typically formed in a two-step process involving the reaction of a diamine with a dianhydride to form a soluble polyamic acid precursor, which is then chemically or thermally cyclized. nasa.govelectronics.torayvt.edu The incorporation of the bulky isobutyl group from this compound can disrupt polymer chain packing, which often improves the solubility and processability of otherwise rigid aromatic polymers. nasa.govmdpi.com

Liquid Crystals: Aniline derivatives are fundamental components in the synthesis of liquid crystals. For instance, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a well-known liquid crystal, is synthesized from a butylaniline derivative. cas.cn By reacting this compound with various aromatic aldehydes, it is possible to create Schiff base-type molecules that exhibit liquid crystalline phases, where the molecular shape and the isobutyl group influence the mesophase behavior. wiley.com

Table 1: Functional Materials Derived from this compound

| Material Class | General Synthesis Method | Key Functional Group | Potential Applications |

|---|---|---|---|

| Schiff Bases | Condensation of this compound with aldehydes/ketones gsconlinepress.comdergipark.org.tr | Azomethine (-C=N-) | Catalysis, Chemosensors, Dyes gsconlinepress.comunsri.ac.id |

| Polyamides | Polycondensation with dicarboxylic acids mdpi.commdpi.com | Amide (-CO-NH-) | High-performance films, Fibers, Electrochromic devices mdpi.commdpi.com |

| Polyimides | Two-step reaction with dianhydrides via polyamic acid electronics.torayvt.edu | Imide ring | Thermally stable films, Coatings, Electronic substrates electronics.torayzeusinc.com |

| Liquid Crystals | Condensation with aromatic aldehydes wiley.com | Imine linkage within a rigid molecular core | Displays, Optical switches cas.cn |

Applications in Electronic and Photonic Devices

The unique electronic and optical properties of materials derived from this compound make them suitable candidates for a variety of electronic and photonic applications. The ability to tailor the molecular structure allows for the fine-tuning of properties like refractive index, conductivity, and light emission.

Electrochromic Devices: Polyamides and polyimides incorporating bulky side groups, such as those derived from anilines with large substituents, have been investigated for electrochromic applications. mdpi.com These polymers can be solution-cast to form thin films that change color reversibly upon electrochemical oxidation and reduction. mdpi.com The bulky groups help to ensure the polymers are soluble and can be easily processed into the thin films required for these devices. mdpi.com

Liquid Crystal Displays (LCDs): Aniline derivatives are foundational to liquid crystal technology. N-(4-methoxybenzylidene)-4-butylaniline (MBBA), for example, was a key compound in the development of the first room-temperature nematic phase liquid crystals used in displays. cas.cn The synthesis of similar Schiff base compounds using this compound could lead to new liquid crystal materials for display applications.

Polymer-Based Photonics: Polymers are increasingly used for photonic applications due to their processability and light weight compared to inorganic materials. cas.cn Materials with a tunable refractive index are critical for creating optical waveguides, which are essential components for connecting chip-based photonic circuits. fraunhofer.deoptica.org Polymers derived from monomers like this compound can be part of complex systems, such as polymer composites or block copolymers, used to create photonic crystals that manipulate light in novel ways. mit.edu The incorporation of fluorinated groups into such polymers can further reduce optical losses at telecommunication wavelengths. cas.cnfraunhofer.de

Table 2: Potential Electronic and Photonic Applications of this compound-Derived Materials

| Material Type | Relevant Property | Potential Application | Reference Example |

|---|---|---|---|

| Polyamides/Polyimides | Reversible redox states, Good film-forming ability | Electrochromic "smart" windows and displays | Polymers with bulky triphenylamine (B166846) units show reversible color changes. mdpi.com |

| Liquid Crystals | Alignment in electric fields, Birefringence | Liquid Crystal Displays (LCDs) | MBBA, an aniline derivative, was crucial for early LCDs. cas.cn |

| Polymer Composites | Tunable refractive index, Low optical loss | Optical waveguides, Photonic crystals | Fluorinated polymers are used for low-loss waveguides. cas.cnfraunhofer.de |

Role in Catalysis and Sensing Systems

The aniline functional group in this compound provides a site for coordination with metal ions, making it a valuable component in the design of catalysts and chemical sensors.

Catalysis: this compound can be used to synthesize ligands for metal complexes that function as homogeneous or heterogeneous catalysts. aithor.comorientjchem.org Schiff bases derived from this compound can form stable complexes with transition metals like copper, palladium, and nickel. gsconlinepress.comwiley.com These metal complexes can catalyze a variety of organic reactions, including hydrogenation, oxidation, and C-C coupling reactions. aithor.comorientjchem.orgrsc.org Furthermore, aniline derivatives can serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). d-nb.infooaepublish.comresearchgate.net MOFs are highly porous, crystalline materials with potential applications in heterogeneous catalysis due to their high surface area and tunable active sites. d-nb.inforsc.orgmdpi.com

Sensing Systems: Schiff bases derived from this compound are effective chemosensors for detecting metal ions. unsri.ac.id The coordination of a target metal ion with the azomethine nitrogen and other donor atoms in the Schiff base can lead to a noticeable change in its optical properties, such as a shift in color (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). unsri.ac.idmdpi.com This mechanism allows for the selective and sensitive detection of various metal ions in environmental or biological samples. mdpi.comnih.govnih.govmdpi.com MOFs based on aniline-type linkers have also been explored for sensing environmental contaminants due to their ability to selectively adsorb molecules into their pores. researchgate.net

Table 3: Catalytic and Sensing Systems Based on this compound Derivatives

| System Type | Material Example | Principle of Operation | Target Application |

|---|---|---|---|

| Homogeneous Catalyst | Palladium-Schiff base complex | Metal complex facilitates organic transformations (e.g., cross-coupling). rsc.org | Fine chemical synthesis |

| Heterogeneous Catalyst | Metal-Organic Framework (MOF) | Substrates interact with active metal sites within the porous framework. d-nb.inforsc.org | Industrial catalysis, Biomass conversion mdpi.com |

| Colorimetric Sensor | Schiff base ligand | Metal ion binding causes a visible color change. unsri.ac.idmdpi.com | Detection of heavy metal ions (e.g., Cu²⁺) in water unsri.ac.id |

| Fluorometric Sensor | Fluorescent Schiff base | Metal ion binding modulates the fluorescence output (quenching or enhancement). mdpi.comnih.gov | Trace metal ion analysis nih.gov |

Polymer Chemistry and Advanced Composite Material Development

In polymer chemistry, this compound is an attractive monomer for creating high-performance polymers and advanced composites. The introduction of its specific chemical structure into a polymer backbone can significantly alter the material's bulk properties.

Polymer Chemistry: The synthesis of aromatic polyamides and polyimides often results in materials that are strong and thermally stable but difficult to process due to their rigidity and poor solubility. electronics.torayvt.edu Incorporating monomers with bulky, flexible side groups is a common strategy to improve processability. The non-polar isobutyl group of this compound acts as a "spacer" between polymer chains, disrupting the tight packing and reducing intermolecular forces. This typically leads to lower glass transition temperatures (Tg) and enhanced solubility in common organic solvents without significantly compromising thermal stability. nasa.govmdpi.com For example, studies on polyamides containing bulky groups have shown improved solubility and film-forming capabilities. mdpi.commdpi.com

Advanced Composites: Polymer composites are materials where a polymer matrix is reinforced with a filler to enhance specific properties like mechanical strength or thermal conductivity. mdpi.comresearchgate.netnovapublishers.com Polymers derived from this compound can serve as the matrix for such composites. Alternatively, related functional molecules like glycidylisobutyl POSS (Polyhedral Oligomeric Silsesquioxane) have been used as compatibilizers in polymer blends, for instance, between polyamide 12 and polyolefin elastomer. mdpi.com In this case, the isobutyl groups on the POSS cage interact favorably with the elastomer phase, while another functional group reacts with the polyamide, improving the adhesion between the two immiscible polymers and leading to significantly enhanced mechanical properties such as tensile modulus and impact strength. mdpi.com

Table 4: Influence of Bulky Alkyl Groups on Polymer Properties

| Polymer System | Modification | Observed Effect on Properties | Rationale |

|---|---|---|---|

| Aromatic Polyamides/Polyimides | Incorporation of bulky groups (e.g., trityl, phosphinyl) | Increased solubility, Lowered Tg, Good film-forming ability nasa.govmdpi.com | Bulky groups disrupt chain packing, reducing intermolecular forces. nasa.gov |

| Polyamide 12 / Polyolefin Elastomer Blend | Addition of Glycidylisobutyl POSS as a compatibilizer | Increased tensile modulus (~115%), toughness (~60%), and impact strength (~20%) mdpi.com | Isobutyl groups interact with the elastomer while the glycidyl (B131873) group bonds with the polyamide, improving interfacial adhesion. mdpi.com |

| Polypropylene (PP) | Addition of short glass fiber modified with Trisilanol–Isobutyl POSS | Increased tensile strength, Decreased burning rate mdpi.com | Isobutyl groups on POSS improve compatibility with the PP matrix, enhancing stress transfer and thermal stability. mdpi.com |

Investigation of Structure-Property Relationships in this compound-Derived Materials

Understanding the relationship between the molecular structure of this compound and the macroscopic properties of the materials derived from it is crucial for rational material design. The two primary structural features of this compound—the aniline core and the isobutyl group—play distinct and synergistic roles.

Role of the Aniline Moiety: The aromatic ring and the amine group form the reactive core of the molecule. The amine group is a nucleophile, enabling polymerization reactions to form polyamides and polyimides, and condensation reactions to form Schiff bases. dergipark.org.trvt.edumdpi.com The aniline ring contributes to the rigidity and thermal stability of the resulting polymer backbone. mdpi.com Its ability to participate in π-π stacking and form charge-transfer complexes (in polyimides) influences the material's electronic and optical properties. vt.edu The nitrogen atom also serves as a coordination site for metal ions, which is fundamental to the function of derived catalysts and sensors. wiley.com

Role of the Isobutyl Group: The branched, four-carbon alkyl chain is a key contributor to modifying the physical properties of the final material. Its primary function is to introduce free volume and sterically hinder close packing of polymer chains. mdpi.comnih.gov This effect has several important consequences:

Improved Solubility: By preventing strong intermolecular interactions, the isobutyl group makes rigid polymers more soluble in organic solvents, which is critical for processing. nasa.govmdpi.com

Lowered Glass Transition Temperature (Tg): The increase in free volume and chain mobility often leads to a lower Tg compared to analogous polymers without the bulky group. nasa.govmdpi.com

Plasticizing Effect: In some systems, the flexible isobutyl groups can act as an internal plasticizer, increasing molecular mobility. mdpi.comnih.gov

Hydrophobicity: The non-polar nature of the isobutyl group increases the hydrophobic character of the material. ontosight.ai

This dual functionality allows this compound to be used in creating materials that balance high performance (from the aromatic aniline core) with enhanced processability and tailored physical properties (from the isobutyl group).

Table 5: Summary of Structure-Property Relationships for this compound Derivatives

| Structural Feature | Influence on Properties | Resulting Material Characteristic |

|---|---|---|

| Aniline Moiety (Aromatic Ring + -NH₂) | Enables polymerization and condensation reactions. dergipark.org.trvt.edu | Formation of Schiff bases, polyamides, polyimides. |

| Contributes to backbone rigidity and thermal stability. mdpi.com | High-performance polymers. | |

| Provides a coordination site for metal ions. wiley.com | Active in catalysis and chemical sensing. | |

| Isobutyl Group (-CH₂CH(CH₃)₂) | Increases steric hindrance and free volume, disrupting chain packing. mdpi.comnih.gov | Improved solubility, enhanced processability. nasa.govmdpi.com |

| Acts as an internal plasticizer, increasing molecular mobility. mdpi.comnih.gov | Lowered glass transition temperature (Tg). mdpi.com | |

| Non-polar alkyl nature. | Increased hydrophobicity. ontosight.ai |

Environmental Fate and Behavior of 4 Isobutylaniline

Bioaccumulation and Biotransformation Potential

The potential for a chemical to accumulate in living organisms and its subsequent transformation are critical factors in assessing its environmental risk. For 4-isobutylaniline, a comprehensive understanding of its bioaccumulation and biotransformation is essential for predicting its behavior and impact on ecosystems.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., dietary and respiratory). The tendency of a substance to bioaccumulate is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (log Kₒw). A higher log Kₒw value generally indicates a greater potential for bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) models, such as those within the US EPA's EPI Suite™, are valuable tools for estimating the physicochemical properties and environmental fate of chemicals when experimental data are limited. epa.govchemistryforsustainability.orgchemsafetypro.comepisuite.dev For this compound, the estimated log Kₒw suggests a moderate potential for bioaccumulation. The Bioconcentration Factor (BCF), which measures the accumulation of a water-borne chemical in an organism, can also be estimated. The BCFBAF™ model within EPI Suite™ provides predictions for the fish bioconcentration factor. chemistryforsustainability.orgepisuite.devepa.gov